2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide
Overview
Description
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide is a useful research compound. Its molecular formula is C26H21FN2O5 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.14344994 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Rearrangements and Synthesis
One study discusses the chemical behavior of related acrylamide derivatives in reactions leading to O,N and N,N double rearrangement products. Specifically, the research highlights how different acrylamide compounds undergo condensation with benzoic acid, producing distinct rearranged products under certain conditions (Yokoyama, Hatanaka, & Sakamoto, 1985).
Optical Properties and Material Science
Another area of application is in the examination of optical properties of acrylamide derivatives. For instance, the study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives demonstrated how structural variations affect their luminescence and quantum yield, offering insights into material design for optical applications (Song et al., 2015).
Corrosion Inhibition
Research on acrylamide derivatives has also explored their potential as corrosion inhibitors. A study demonstrated the effectiveness of specific acrylamide derivatives in inhibiting copper corrosion in acidic solutions, utilizing various analytical methods to characterize their performance and interaction with metal surfaces (Abu-Rayyan et al., 2022).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds for potential applications in various fields have been a significant focus. For example, research on the synthesis of novel pyrimidine and fused pyrimidine derivatives, including their evaluation for antiviral activity, highlights the broad applicability of acrylamide compounds in medicinal chemistry, despite the exclusion of direct drug-related information in this context (Mahmoud et al., 2011).
Properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-31-23-8-4-6-17(25(23)34-16-18-5-2-3-7-21(18)27)13-19(15-28)26(30)29-20-9-10-22-24(14-20)33-12-11-32-22/h2-10,13-14H,11-12,16H2,1H3,(H,29,30)/b19-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYDDICRAWYQHB-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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